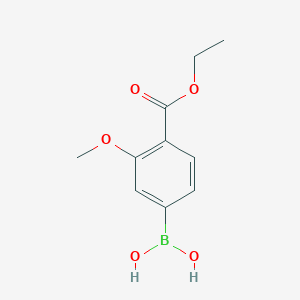![molecular formula C11H8N4O B1451188 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1031605-58-9](/img/structure/B1451188.png)
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
“2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C11H8N4O and a molecular weight of 212.21 .
Physical And Chemical Properties Analysis
The predicted boiling point of “2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is 374.5±25.0 °C, and its predicted density is 1.44±0.1 g/cm3 . The predicted pKa value is 2.42±0.20 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one: derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including renal cancer . The ultrasonic-assisted synthesis of these derivatives has led to compounds with good to moderate anticancer activity, highlighting their potential as therapeutic agents.
Src Kinase Inhibition
As Src kinase plays a crucial role in cancer progression, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors. These compounds, particularly SI388, have shown significant effects in inhibiting Src kinase activity, affecting cell viability, tumorigenicity, and enhancing cancer cell sensitivity to ionizing radiation . This application is particularly relevant for glioblastoma treatment.
Free Radical Scavenging
Some pyrazolo[3,4-d]pyrimidine derivatives exhibit free radical scavenging activity, which is essential in preventing oxidative stress-related damage. This property is beneficial for developing compounds that can protect against oxidative stress, which is implicated in various diseases, including cancer .
Antibacterial Properties
The antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives has been reported against both Gram-positive and Gram-negative bacteria. These compounds, with different substituents, have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli , indicating their potential as antibacterial agents.
Neuroprotective Effects
Certain derivatives of 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one have shown neuroprotective effects. For instance, PF-04447943 has been found to increase neurite outgrowth and synapse formation in hippocampal neurons, exhibiting synaptic stabilization and improving memory and attention in animal models . This suggests potential applications in treating neurodegenerative diseases.
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidine structures have been studied for their ability to inhibit key enzymes involved in cell division and apoptosis in tumor cells. By targeting specific enzymes, these compounds can be optimized for use as chemotherapeutics in cancer treatment .
Kinase Inhibitors in Targeted Cancer Therapy
The pyrazolo[3,4-d]pyrimidine core is a versatile drug-like fragment that has drawn attention as a pharmacophore for developing target-specific cancer chemotherapeutics. These structures have been shown to exhibit anti-proliferative and antitumor activity, making them valuable in the design of kinase inhibitors for targeted cancer therapy .
Chemical Synthesis and Drug Design
The compound’s structure allows for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with potential therapeutic applications. This versatility is crucial for drug design, allowing researchers to tailor the compound’s properties to target specific diseases .
Wirkmechanismus
Target of Action
The primary target of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 . This interaction disrupts the kinase’s ability to phosphorylate its substrates, thereby halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By inhibiting CDK2, 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, preventing the transition from the G1 phase to the S phase .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is significant inhibition of cell growth . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also causes significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-15(8-4-2-1-3-5-8)14-10(9)12-7-13-11/h1-7H,(H,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPSAJWEPELCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
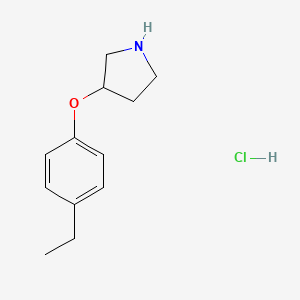
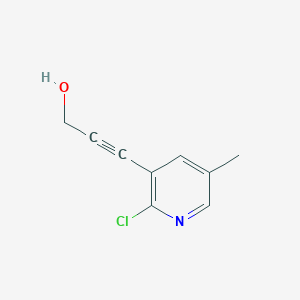

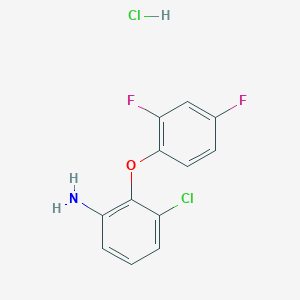
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
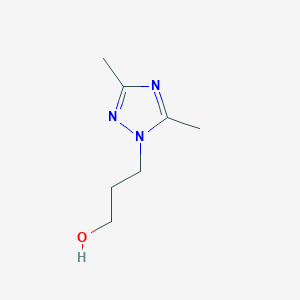
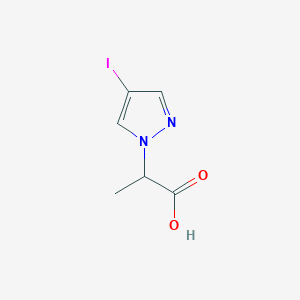
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
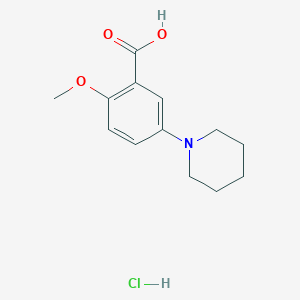

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
